1,3'-Biazetidine dihydrochloride
Overview
Description
Preparation Methods
1,3’-Biazetidine dihydrochloride can be synthesized through the reaction of 1-(3-azetidinyl)azetidine with hydrochloric acid . The specific synthetic routes and reaction conditions can be found in international patent literature . Industrial production methods typically involve the same reaction but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
1,3’-Biazetidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced, although the specific conditions and products depend on the reagents used.
Substitution: 1,3’-Biazetidine dihydrochloride can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions vary but often include amide compounds and hydrogenated products .
Scientific Research Applications
1,3’-Biazetidine dihydrochloride has a wide range of applications in scientific research:
Medicine: While not widely used in medicine, its potential as a catalyst in drug synthesis is being explored.
Mechanism of Action
The mechanism by which 1,3’-Biazetidine dihydrochloride exerts its effects is primarily through its strong basicity and ability to act as a catalyst . It facilitates the formation of amide bonds and the hydrogenation of olefins by providing a conducive environment for these reactions to occur . The molecular targets and pathways involved include the activation of carboxylic acids and olefins, leading to their subsequent transformation into desired products .
Comparison with Similar Compounds
1,3’-Biazetidine dihydrochloride is unique in its strong basicity and high solubility in water, which makes it particularly effective as a catalyst in organic synthesis . Similar compounds include:
1-(3-Azetidinyl)azetidine: The precursor to 1,3’-Biazetidine dihydrochloride, used in similar catalytic applications.
1-Methylazetidin-3-yl)piperazine dihydrochloride: Another compound with similar catalytic properties but different structural characteristics.
N-(2-(Cyclopropylamino)ethyl)-N-methylcyclopropanamine dihydrochloride: Used in similar reactions but with different reactivity and solubility profiles.
These comparisons highlight the unique properties of 1,3’-Biazetidine dihydrochloride, particularly its strong basicity and high solubility, which make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-(azetidin-3-yl)azetidine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-8(3-1)6-4-7-5-6;;/h6-7H,1-5H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPQGGNUBRKDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CNC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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